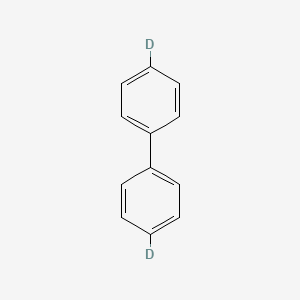

Diphenyl-4,4'-D2

Description

Significance of Deuterated Analogues in Chemical and Material Sciences

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in a molecule, while seemingly a minor alteration, can lead to significant changes in its physical, chemical, and biological properties. researchgate.netrsc.org This is primarily due to the "kinetic isotope effect" (KIE), where the greater mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This stronger bond can slow down reactions where C-H bond cleavage is the rate-determining step. acs.org

This fundamental principle has profound implications. In medicinal chemistry, deuteration can enhance the metabolic stability of drugs, leading to improved pharmacokinetic profiles. researchgate.netrsc.orgacs.orgacs.org By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug breakdown can be reduced, potentially leading to lower required doses and fewer side effects. researchgate.net

In materials science, deuteration is a powerful strategy to modify and optimize the properties of materials for various applications. rsc.orgalemnis.comaprcomposites.com.aumdpi.com For instance, in the field of organic light-emitting diodes (OLEDs), deuterated aromatic compounds can exhibit improved device efficiency and durability. acs.orgtn-sanso.co.jp The substitution of hydrogen with deuterium can also influence the photophysical properties of molecules, affecting their fluorescence and phosphorescence characteristics. rsc.org Furthermore, deuterated compounds serve as essential internal standards in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling more accurate quantification and structural elucidation of molecules. rsc.orgtengerchemical.comwikipedia.org

Contextualization of Diphenyl-4,4'-D2 within Deuterated Aromatic Systems

This compound belongs to the broader class of deuterated aromatic compounds, which are hydrocarbons containing one or more benzene (B151609) rings where at least one hydrogen atom has been replaced by deuterium. The synthesis of such compounds is often achieved through methods like H-D exchange reactions using heavy water (D₂O) under specific conditions, sometimes facilitated by catalysts or microwave technology. tn-sanso.co.jprsc.orgmdpi.com

Aromatic systems are fundamental building blocks in a vast array of chemical compounds, including pharmaceuticals, polymers, and electronic materials. chemicalbook.comwebofjournals.com The introduction of deuterium into these systems provides a precise tool to investigate reaction mechanisms, such as electrophilic aromatic substitution and cross-coupling reactions. rsc.org The specific placement of deuterium atoms, as in this compound, allows for detailed mechanistic studies by tracing the fate of the isotopic label throughout a chemical transformation. acs.orgwikipedia.org

Rationale for Isotopic Labeling at the 4,4'-Positions in Diphenyl Systems

The selection of the 4 and 4' positions for deuteration in the biphenyl (B1667301) system is not arbitrary. These positions, also known as the para positions, are often chemically significant. In many reactions involving biphenyl derivatives, these sites are susceptible to electrophilic attack or participate in cross-coupling reactions. By placing the isotopic label at these specific locations, researchers can gain valuable insights into the regioselectivity and mechanism of these transformations. rsc.org

For example, in studies of palladium-catalyzed cross-coupling reactions, the use of this compound could help elucidate the oxidative addition and reductive elimination steps by tracking the deuterium labels. rsc.org Furthermore, the symmetry of the 4,4'-disubstituted biphenyl system simplifies the analysis of spectroscopic data, such as NMR and vibrational spectra, making it an ideal model system for studying the effects of isotopic substitution on molecular properties. webofjournals.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and related deuterated biphenyls has followed several key trajectories. A significant area of investigation is in the field of mechanistic chemistry, where this compound serves as a probe to unravel complex reaction pathways. acs.orguio.noacs.orgmarquette.edu Its use in kinetic isotope effect studies helps to identify rate-determining steps and transition state geometries in various organic reactions. nih.gov

Another important research direction is in materials science, particularly in the development of advanced organic electronic materials. sigmaaldrich.comresearchgate.nettue.nlresearchgate.net The influence of deuteration at the 4,4'-positions on the photophysical and electronic properties of biphenyl-containing polymers and small molecules is an active area of study. Researchers are exploring how this specific isotopic substitution can enhance the performance and stability of devices like OLEDs. tn-sanso.co.jp

Furthermore, this compound is utilized in environmental and metabolic studies as an internal standard for the quantification of related non-deuterated compounds, such as polychlorinated biphenyls (PCBs) and their metabolites. epa.govresearchgate.netnih.gov The distinct mass of the deuterated analogue allows for precise and sensitive detection using mass spectrometry. creative-proteomics.comnih.govimist.ma

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-deuterio-4-(4-deuteriophenyl)benzene |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D |

InChI Key |

ZUOUZKKEUPVFJK-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)C2=CC=C(C=C2)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenyl 4,4 D2 and Its Precursors

Strategic Approaches to Deuterium (B1214612) Incorporation in Biphenyl (B1667301) Scaffolds

The introduction of deuterium into a biphenyl scaffold can be broadly categorized into two strategic approaches: deuteration during the synthesis of precursors which are then used to construct the biphenyl system, or post-synthetic deuterium exchange on a pre-formed biphenyl molecule. The choice of strategy is often dictated by the desired deuteration pattern, the availability of starting materials, and the tolerance of functional groups to the deuteration conditions.

Deuteration during Precursor Synthesis

This bottom-up approach involves the synthesis of deuterated building blocks, such as deuterated benzenes or anilines, which are then coupled to form the biphenyl scaffold. This method offers a high degree of control over the specific location of the deuterium atoms.

A common method involves the preparation of a deuterated Grignard reagent from a halogenated precursor, which is then quenched with a deuterium source like deuterium oxide (D₂O). For instance, deuterated bromobenzene (B47551) can be prepared and subsequently used in coupling reactions. researchgate.net Another example is the synthesis of deuterated anilines, which can serve as precursors for more complex deuterated molecules. Current time information in Bangalore, IN.

Advantages:

High Regioselectivity: Allows for precise placement of deuterium atoms.

Predictable Labeling: The final position of the deuterium is determined by the structure of the precursor.

Disadvantages:

Multi-step Syntheses: Can involve lengthy synthetic sequences to prepare the deuterated precursors.

Availability of Starting Materials: Requires access to specifically halogenated or otherwise functionalized precursors.

Post-Synthetic Deuterium Exchange Methods

This approach involves the direct replacement of hydrogen with deuterium on an existing biphenyl molecule. This is often achieved through hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals. google.com These methods can be more atom-economical and require fewer synthetic steps than precursor-based approaches. google.com

Post-synthetic exchange reactions can be performed under various conditions, including high temperatures in the presence of a catalyst and a deuterium source like D₂O or D₂ gas. researchgate.netacs.org For example, H/D exchange of biphenyl has been achieved using a palladium catalyst on carbon (Pd/C) with a mixture of H₂ and D₂O. acs.org

Advantages:

Atom Economy: Utilizes the direct exchange of H for D, minimizing waste. google.com

Fewer Synthetic Steps: Can be a more direct route to the desired deuterated compound. google.com

Disadvantages:

Lower Selectivity: It can be challenging to control the exact position and number of deuterium atoms incorporated, potentially leading to a mixture of isotopologues. cdnsciencepub.com

Harsh Conditions: Some exchange reactions require high temperatures or pressures. researchgate.net

Advanced Synthetic Pathways for Biphenyl Derivatives with Targeted Deuteration

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the targeted deuteration of biphenyl derivatives. These include specialized catalytic techniques and the use of organometallic reagents.

Catalytic Deuteration Techniques (e.g., using D₂ gas)

Transition metal-catalyzed deuteration is a powerful tool for introducing deuterium into aromatic systems. Catalysts based on iridium, rhodium, ruthenium, and palladium are commonly employed, often using D₂ gas as the deuterium source. rsc.org For instance, iridium-based catalysts, such as Crabtree's catalyst, have been shown to facilitate H/D exchange on aromatic rings. rsc.org

Recent research has also focused on the use of more earth-abundant and cost-effective catalysts. Nanostructured iron catalysts have been developed for the selective deuteration of arenes, including anilines and phenols, which can be precursors to biphenyls. nih.gov Another approach involves a Pd/C-Al-D₂O system where deuterium gas is generated in situ from the reaction of aluminum with D₂O. acs.org

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Iridium-based (e.g., Crabtree's) | D₂ gas | Arenes | Homogeneous catalysis, often with directing group assistance. rsc.org |

| Nanostructured Iron | D₂O | Anilines, Phenols | Heterogeneous, scalable, and uses an inexpensive metal. nih.gov |

| Pd/C - Al | D₂O | Amino acids, building blocks | In situ generation of D₂ gas, environmentally benign. acs.org |

| Pt/C and Pd/C | D₂O | Arylamines | Mild conditions (80 °C), can achieve high deuteration levels. Current time information in Bangalore, IN. |

Organometallic Approaches for Deuterium Placement

Organometallic reagents provide a highly selective means of introducing deuterium into specific positions of a biphenyl scaffold. The Grignard reaction is a classic and effective method for this purpose. The synthesis of Diphenyl-4,4'-D₂ has been successfully achieved by first preparing a difunctional Grignard reagent from 4,4'-dibromobiphenyl. This di-Grignard reagent is then quenched with deuterium oxide (D₂O) to yield the desired Diphenyl-4,4'-D₂. researchgate.net

Another organometallic strategy is the electrochemical dehalogenative deuteration of aryl halides. This method uses an electrochemical cell to reduce an aryl halide, such as 4-bromo-1,1'-biphenyl, in the presence of D₂O as the deuterium source. aroonchande.comnih.gov This technique offers a mild and efficient alternative to traditional methods that may require harsh reagents. aroonchande.comnih.gov

| Organometallic Method | Precursor | Reagents | Product |

| Grignard Reaction | 4,4'-Dibromobiphenyl | Mg, D₂O | Diphenyl-4,4'-D₂ |

| Electrochemical Deuteration | 4-Bromo-1,1'-biphenyl | D₂O, electric current | Biphenyl-4-d₁ |

Purification and Isolation Techniques for Deuterated Diphenyl Compounds

The purification of deuterated compounds is a critical step to ensure high isotopic and chemical purity. Common laboratory techniques such as recrystallization and column chromatography are frequently employed. For example, deuterated arylamine products have been purified by recrystallization from solvents like petroleum ether. Current time information in Bangalore, IN. In other cases, column chromatography is used to separate the desired deuterated compound from byproducts and unreacted starting materials. chemistrysteps.com

A significant challenge in the synthesis of deuterated compounds is the potential formation of a mixture of isotopologues (molecules with different numbers of deuterium atoms) and isotopomers (molecules with deuterium at different positions). cdnsciencepub.com These isotopic mixtures can be difficult to separate using standard purification techniques due to their very similar physical properties. cdnsciencepub.com

Therefore, the analysis of isotopic purity is a crucial aspect of the isolation process. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used to determine the degree and location of deuteration. cdnsciencepub.comnih.gov ESI-HRMS can be used to rapidly assess the isotopic purity by analyzing the relative abundance of the H/D isotopolog ions. nih.gov ¹H NMR can confirm the absence of protons at specific sites, while ²H NMR can directly observe the deuterium nuclei.

| Compound | Purification Method | Isotopic Purity Analysis |

| Deuterated Arylamines | Recrystallization | ¹H NMR, ²H NMR, Mass Spectrometry |

| Deuterated Biphenyls | Column Chromatography, Recrystallization | Mass Spectrometry, Infrared Spectroscopy |

Advanced Spectroscopic and Analytical Characterization Techniques for Diphenyl 4,4 D2

Mass Spectrometry (MS) in Isotopic Purity and Structural Confirmation

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds like Diphenyl-4,4'-D2. It distinguishes molecules and their fragments based on their mass-to-charge ratio (m/z), making it ideal for confirming the incorporation of deuterium (B1214612) and quantifying the isotopic purity. The molecular weight of unlabeled biphenyl (B1667301) (C12H10) is approximately 154.21 g/mol , while this compound (C12H8D2) has a molecular weight of approximately 156.22 g/mol . This mass shift is the fundamental basis for MS analysis.

The isotopic purity is a critical parameter, and MS can determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). For a sample of this compound, the primary species is the D2-labeled molecule. However, small amounts of unlabeled (D0), partially labeled (D1), and potentially over-labeled (D3, etc.) species may be present as impurities from the synthesis process. High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve these closely spaced isotopic peaks and allow for accurate quantification. acs.org

The general approach to calculating isotopic purity involves measuring the ion intensities of each isotopologue in the mass spectrum and correcting for the natural abundance of isotopes (e.g., ¹³C).

Table 1: Expected Isotopologues of this compound and their Monoisotopic Masses (This table is illustrative and actual results may vary based on instrumentation and ionization method.)

| Isotopologue | Formula | Monoisotopic Mass (Da) | Description |

| D0 | C₁₂H₁₀ | 154.0783 | Unlabeled Biphenyl |

| D1 | C₁₂H₉D₁ | 155.0845 | Partially Labeled |

| D2 | C₁₂H₈D₂ | 156.0908 | Target Compound |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This technique is highly suitable for analyzing this compound, especially in complex matrices. An LC system first separates the compound from impurities, and the eluent is then introduced into the mass spectrometer.

In the MS/MS process, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound at m/z 157.0981) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. The choice of precursor and product ions is critical for developing a robust method.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis (Parameters are hypothetical and require optimization for specific instrumentation.)

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 157.10 [M+H]⁺ |

| Product Ion (Q3) | m/z 155.08 [M+H-D₂]⁺ or other characteristic fragments |

| Collision Energy | To be optimized (e.g., 15-30 eV) |

This methodology allows for the precise quantification of this compound and is essential for its use as an internal standard in quantitative bioanalysis.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like biphenyl. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS.

EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a chemical fingerprint, allowing for structural confirmation. For this compound, the molecular ion (M⁺˙) would be observed at m/z 156. The fragmentation pattern would be similar to that of unlabeled biphenyl (M⁺˙ at m/z 154), but fragments containing the deuterium atoms would be shifted by one or two mass units. chemicalbook.comnist.gov Studies on deuterated biphenyls have shown that fragmentation mechanisms, such as hydrogen and carbon loss, can be elucidated by comparing the spectra of labeled and unlabeled analogues. acs.org

Table 3: Expected Key Ions in the EI-MS Spectrum of this compound vs. Biphenyl (Based on the typical fragmentation of biphenyl.)

| Ion Description | Biphenyl (m/z) | This compound (m/z) | Notes |

| Molecular Ion [M]⁺˙ | 154 | 156 | Confirms mass of the compound. |

| [M-H]⁺ | 153 | 155/154 | Loss of H or D. |

| [M-2H]⁺ | 152 | 154/153/152 | Loss of H₂, HD, or D₂. |

| Phenyl Cation [C₆H₅]⁺ | 77 | 77 | Fragment from the unlabeled portion. |

| Biphenylyl Cation [C₁₂H₉]⁺ | 153 | 154 | Loss of a hydrogen/deuterium atom. |

The relative intensities of these ions provide structural information and can help confirm that the deuterium atoms are located on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like this compound, NMR provides definitive confirmation of the deuterium labeling position and can also be used to assess isotopic and chemical purity.

Deuterium NMR (²H or D NMR) directly observes the deuterium nucleus. Since ²H has a spin quantum number of I=1, its signals are typically broader than those of protons. However, for a highly enriched compound like this compound, ²H NMR provides a clean spectrum where only the deuterium signals are visible. researchgate.net

The key advantage of ²H NMR is its ability to confirm the presence of deuterium at a specific chemical environment. The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR. For this compound, a single signal would be expected in the aromatic region, corresponding to the chemical shift of the proton at the 4-position in unlabeled biphenyl (around 7.4-7.6 ppm). The presence of this single peak confirms that the deuteration occurred specifically at the intended 4 and 4' positions.

Proton NMR (¹H NMR) is used to analyze the hydrogen atoms in a molecule. In the case of a highly deuterated compound, ¹H NMR is exceptionally useful for determining the isotopic purity by quantifying the small amount of residual, non-deuterated (protium) species.

The ¹H NMR spectrum of unlabeled biphenyl shows three distinct signals for the ortho (H-2,6), meta (H-3,5), and para (H-4) protons. rsc.org In a high-purity sample of this compound, the signal corresponding to the H-4/H-4' protons (typically a triplet around 7.46 ppm in CDCl₃) should be almost completely absent. rsc.org The remaining signals for the ortho (H-2,2',6,6') and meta (H-3,3',5,5') protons will be present. By integrating the very small residual signal at the H-4/H-4' position relative to the integration of the other aromatic protons, the percentage of the D0 and D1 impurities can be calculated, providing a measure of isotopic purity.

Table 4: Typical ¹H NMR Chemical Shifts for Biphenyl and Expected Observations for this compound (in CDCl₃)

| Position | Biphenyl δ (ppm) | Multiplicity | This compound Expected Observation |

| H-2, 2', 6, 6' | ~7.60 | Doublet of doublets | Signal present and largely unchanged. |

| H-3, 3', 5, 5' | ~7.43 | Triplet | Signal present and largely unchanged. |

| H-4, 4' | ~7.34 | Triplet | Signal should be significantly diminished or absent. |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. When a carbon atom is bonded to deuterium instead of hydrogen, several effects are observed in the ¹³C NMR spectrum.

Splitting: The signal for the deuterated carbon (C-D) is split into a multiplet (typically a 1:1:1 triplet) due to one-bond carbon-deuterium (¹³C-²H) coupling.

Isotope Shift: The chemical shift of the deuterated carbon is shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart.

Relaxation and NOE: Deuterated carbons often exhibit longer relaxation times (T₁) and a diminished or absent Nuclear Overhauser Effect (NOE), which can lead to significantly lower signal intensity under standard acquisition conditions.

For this compound, the ¹³C NMR spectrum would show distinct changes compared to unlabeled biphenyl. The signal for C-4/C-4' (around 127.2 ppm in CDCl₃) would be expected to appear as a low-intensity triplet shifted slightly upfield. The signals for the other carbons (C-1, C-2/6, C-3/5) would remain as singlets but might show small upfield shifts due to two- and three-bond isotope effects. These characteristic changes provide definitive evidence for the position of deuterium labeling.

Table 5: Typical ¹³C NMR Chemical Shifts for Biphenyl and Expected Observations for this compound (in CDCl₃)

| Position | Biphenyl δ (ppm) | This compound Expected Observation |

| C-1, 1' | ~141.2 | Signal present as a singlet, minor isotope shift possible. |

| C-2, 2', 6, 6' | ~128.7 | Signal present as a singlet, minor isotope shift possible. |

| C-3, 3', 5, 5' | ~127.3 | Signal present as a singlet, minor isotope shift possible. |

| C-4, 4' | ~127.2 | Signal appears as a low-intensity triplet, shifted slightly upfield. |

Vibrational Spectroscopy in Deuterated Systems (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure and bonding. In the context of deuterated systems such as this compound, these techniques offer profound insights into the effects of isotopic substitution on molecular vibrations. The replacement of hydrogen with its heavier isotope, deuterium, induces noticeable shifts in the vibrational frequencies of the molecule. These isotopic shifts are not random but are predictable consequences of the increased mass of the vibrating atoms, providing a unique signature for the presence and location of deuterium atoms within the molecular framework.

The vibrational modes of a molecule are determined by the masses of its constituent atoms and the force constants of its chemical bonds. According to the principles of vibrational spectroscopy, the frequency of a given vibrational mode is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, when a hydrogen atom is replaced by a deuterium atom, the increased mass leads to a decrease in the vibrational frequency of the modes involving the substituted position. This phenomenon is particularly pronounced for stretching and bending modes directly involving the carbon-deuterium (C-D) bond, as compared to the corresponding carbon-hydrogen (C-H) bond in the non-deuterated analogue, biphenyl.

Computational and Theoretical Investigations of Diphenyl 4,4 D2

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules like Diphenyl-4,4'-D2. These methods allow for the detailed investigation of molecular geometries, spectroscopic features, and electronic orbitals.

The defining structural characteristic of the biphenyl (B1667301) system is the torsional or dihedral angle between the two phenyl rings. This angle results from a balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-hydrogens (or in this case, deuteriums), which favors a twisted conformation.

Computational methods are used to determine the minimum energy conformation. For the parent biphenyl molecule, ab initio calculations have been used to derive parameters for the intrinsic rotational potential. researchgate.net The conformation is significantly influenced by its environment; for instance, molecular dynamics simulations of biphenyl in a CCl4 solution calculated an equilibrium dihedral angle of 28°. researchgate.net For deuterated isotopologs of biphenyl, the torsional barrier has been calculated to be slightly different from the protonated form, with values of 9.9 kJ/mol and 9.2 kJ/mol reported in one study. researchgate.net The substitution of hydrogen with deuterium (B1214612) at the 4 and 4' positions in this compound is not expected to significantly alter the steric profile or the fundamental electronic structure that dictates the torsional angle, but it does modify the vibrational modes associated with the C-D bonds.

Table 1: Calculated Torsional Barrier for Biphenyl and its Deuterated Isotopolog

| Compound | Torsional Barrier (kJ/mol) |

|---|---|

| Biphenyl | 9.2 |

| Deuterated Biphenyl | 9.9 |

Data sourced from computational studies. researchgate.net

Theoretical calculations are crucial for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. The vibrational frequencies of biphenyl and its derivatives are sensitive to the dihedral angle between the phenyl rings, particularly for modes below 700 cm⁻¹. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

In molecules with extended π-systems like this compound, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic rings. DFT calculations can reliably predict the energies of these orbitals. ias.ac.inajol.info A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability and is associated with a greater propensity for intramolecular charge transfer. acs.org While specific calculations for this compound are not widely published, analysis of related diphenyl systems shows that the introduction of different functional groups can tune these energy levels. ias.ac.in For this compound, the HOMO, LUMO, and E_gap values are expected to be very similar to those of unsubstituted biphenyl, as deuterium is electronically similar to hydrogen.

Table 2: Illustrative Quantum Chemical Parameters for a Biphenyl System

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 to -6.2 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -0.8 |

| E_gap (ΔE) | HOMO-LUMO Energy Gap | 5.1 to 5.7 |

| Ionization Potential (IP) | Energy required to remove an electron (≈ -E_HOMO) | 5.9 to 6.2 |

| Electron Affinity (EA) | Energy released when an electron is added (≈ -E_LUMO) | 0.5 to 0.8 |

These values are representative for a biphenyl core, based on general findings from DFT studies on related aromatic compounds. researchgate.netacs.org

Molecular Dynamics (MD) Simulations of Deuterated Biphenyl Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of interacting atoms, MD can model the complex dynamics, intermolecular interactions, and collective behavior of molecules in condensed phases.

MD simulations have been extensively used to study deuterated biphenyl systems, particularly in the context of liquid crystals. In these studies, selective deuteration serves as a powerful tool to probe molecular dynamics and organization. For example, simulations of deuterated 4'-pentyl-4-biphenylcarbonitrile (5CB) revealed that replacing hydrogen with deuterium in the aromatic core alters the mass distribution, creating a heavy core and a light alkyl chain. mdpi.com This change, along with differences in intermolecular interactions, affects the material's thermal properties and self-organization. mdpi.com

Simulations of biphenyl-4,4'-diol-d₄ used as a probe in liquid crystal systems allowed researchers to investigate the orientational order. rsc.org In solution, MD simulations show that forces within the solute molecule primarily dictate its conformation, while the solvent influences the shape through van der Waals interactions. researchgate.net For this compound, MD simulations could be used to model its aggregation behavior, the structure of its solvated state, and how the deuterated sites influence packing in a solid or liquid crystal phase. The simulations would typically employ force fields where parameters for intramolecular potentials are derived from high-level ab initio calculations. researchgate.net

Theoretical Mechanistic Studies Involving Deuterium

The substitution of hydrogen with deuterium is a cornerstone of mechanistic chemistry. The primary kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond is significantly slower than the corresponding C-H bond cleavage, is a powerful diagnostic tool. Theoretical studies can both predict and rationalize these effects.

Theoretical mechanistic studies involving deuterated biphenyl systems often focus on understanding reaction pathways where a C-H (or C-D) bond is broken or formed. For instance, in studies of the degradation of organic light-emitting diode (OLED) materials, the replacement of labile C-H bonds with C-D bonds was found to significantly increase device lifetime. rsc.org This observation, supported by the KIE, pointed to C-H bond cleavage as the rate-determining step in the degradation mechanism. rsc.org

Similarly, deuterium labeling studies are used to trace the origin of atoms in photochemical reactions. scispace.comirb.hr In one study, the exposure of a deuterated antimony carboxylate compound to EUV light helped identify the source of hydrogen atoms in the reaction byproducts, benzene (B151609) and phenol, by analyzing the mass spectra for deuterated and non-deuterated products. scispace.com For this compound, theoretical studies could model potential reactions at the 4 and 4' positions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. By calculating the activation energies for the cleavage of the C-D bond versus a C-H bond at the same position, these studies could predict the KIE and provide deep insight into the transition state structure and reaction mechanism.

Prediction of Kinetic Isotope Effects (KIE)

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions in a molecule can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone for elucidating reaction mechanisms. wikipedia.orgnih.gov The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.org

The origin of the KIE is a quantum mechanical effect related to the zero-point energy (ZPE) of molecular vibrations. nih.gov A chemical bond to a heavier isotope like deuterium has a lower vibrational frequency and consequently a lower ZPE than the corresponding bond to hydrogen. If this bond is broken or significantly altered in the rate-determining step of a reaction, more energy is required to overcome the activation barrier for the deuterated compound, resulting in a slower reaction rate and a "normal" KIE (kH/kD > 1). faccts.de Conversely, if a bond becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) can be observed.

Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict KIEs. wikipedia.org The process involves:

Optimizing the geometries of the reactant molecules (e.g., this compound and its protio-analog) and the transition state for the reaction of interest.

Calculating the vibrational frequencies for each optimized structure to determine their respective ZPEs.

Using these energies within the framework of transition state theory to calculate the activation barriers (ΔG‡) for both the deuterated and non-deuterated reactions. faccts.de

The KIE is then computed from the difference in these activation barriers. faccts.de

While specific computational studies predicting the KIE for a reaction involving this compound are not abundant in the literature, extensive theoretical work on related systems provides a strong basis for such predictions. For instance, DFT calculations have been employed to predict KIEs for various reactions involving deuterated aromatic compounds, such as H-atom abstraction, electrophilic aromatic substitution, and metal-catalyzed C-H activation. faccts.deosti.govmdpi.com In a Pt-catalyzed homocoupling of benzene-d6 (B120219) to form biphenyl-d10, a primary KIE of 3.4 was determined, indicating that C-H (or C-D) bond breaking is part of the rate-determining step. osti.gov

Table 1: Examples of Computationally Predicted Kinetic Isotope Effects (KIEs) for Reactions Involving Deuterated Compounds

| Reaction | Computational Method | Predicted kH/kD | Reference |

|---|---|---|---|

| H-atom abstraction from methane (B114726) by hydroxyl radical | ωB97X-3c | 7.17 | faccts.de |

| Reductive coupling of [Me2Si(C5Me4)2]W(CH2D)H | DFT (B3LYP) | 1.4 | rutgers.edu |

| MAO A-catalyzed benzylamine (B48309) decomposition | DFT/EVB/QCP | 6.5 ± 1.4 | mdpi.com |

| Pt-catalyzed homocoupling of benzene | DFT | 3.4 | osti.gov |

| Base-promoted elimination from 4-fluoro-4-(4'-nitrophenyl)butane-2-one (imidazole catalyst) | M06-L | 5.13 | researchgate.net |

These examples demonstrate the power of computational chemistry to provide quantitative predictions of isotope effects, which are invaluable for validating proposed reaction mechanisms.

Reaction Pathway Elucidation

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanism of a chemical reaction. oregonstate.edusmu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of reactants, products, any reaction intermediates, and, crucially, the transition states that connect them. smu.edu

For a reaction involving this compound, theoretical methods like DFT can be used to explore various plausible mechanisms. For example, in a cross-coupling reaction to form the biphenyl scaffold, computational analysis can distinguish between different catalytic cycles, such as those involving oxidative addition, transmetalation, and reductive elimination. nih.gov

A notable example is the computational study of an intramolecular Diels-Alder reaction within a strained biphenyl-containing molecule. DFT calculations (using B3LYP and ωB97X-D functionals) were used to map the reaction pathway, revealing a mechanism involving a [4+2] cycloaddition followed by the elimination of H2. nih.gov The calculations provided the relative energies of the intermediates and transition states, allowing for the determination of the activation energy, which was found to be in reasonable agreement with experimental kinetics. nih.gov

Table 2: Example of a Calculated Potential Energy Profile (Relative Gibbs Free Energy, Grel) for a Reaction Involving a Biphenyl Moiety (Based on the intramolecular Diels-Alder reaction of a strained quaterphenylene) nih.gov

| Species | Description | Calculated Grel (kcal/mol) at 220 °C |

|---|---|---|

| 6-C2 | Reactant (Ground State Conformer) | 0.0 |

| TS1 | Conformational Transition State | 10.3 |

| 6-Cs | Reactant (Higher Energy Conformer) | 9.7 |

| TS2 | Diels-Alder Transition State | 41.5 |

| A | Diels-Alder Adduct (Intermediate) | -13.2 |

| TS3 | H2 Elimination Transition State | 49.3 |

| 7 | Final Product | -70.3 |

The deuterium atoms in this compound serve as inert labels in many reactions, but they are critical for experimentally validating computationally predicted mechanisms. For example, if a mechanism predicts the cleavage of a C-H bond at the 4-position, conducting the reaction with this compound and observing a significant kinetic isotope effect would provide strong evidence for that pathway. escholarship.org Similarly, the position of the deuterium atoms in the final product can confirm or refute a proposed rearrangement or atom transfer step.

Development and Validation of Computational Models for Deuterated Aromatic Compounds

The accuracy of theoretical predictions depends heavily on the chosen computational model, which includes the level of theory (e.g., a specific DFT functional) and the basis set. researchgate.net The development of reliable models for deuterated aromatic compounds involves selecting methods that can accurately describe their electronic structure and vibrational properties.

Commonly used DFT functionals for studying reactions of aromatic compounds include B3LYP, M06, and ωB97X-D, each with different strengths in describing various types of chemical interactions. nih.govescholarship.org For instance, dispersion-corrected functionals like ωB97X-D are often preferred for systems where non-covalent interactions are important. nih.gov

Validation is a critical step in the development of these models. It involves comparing the computational results with high-quality experimental data. acs.org For deuterated aromatic compounds, validation can be achieved by:

Comparing calculated KIEs with experimental values: A close match between the predicted and measured KIE provides confidence in the computed transition state structure. escholarship.org

Reproducing experimental selectivity: Computational models can be used to calculate the energy barriers for reaction at different sites on an aromatic ring. If the model correctly predicts the experimentally observed regioselectivity (e.g., ortho vs. meta vs. para), it is considered validated for that system. escholarship.orgacs.org

Matching spectroscopic data: Theoretical models can predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. Comparing these calculated values with the experimental spectra of a compound like this compound can validate the accuracy of the computed molecular geometry and electronic environment. nih.gov

For example, DFT calculations were used to explore the mechanism of H/D exchange in certain organometallic complexes, successfully explaining why some complexes were active while others were not, thereby validating the computational model against experimental observations. rsc.org Similarly, computational studies have been instrumental in developing new catalytic systems for the deuteration of arenes by providing insight into the active species and transition state models that rationalize the observed high activity. acs.org This synergy between computation and experiment is crucial for advancing the understanding and application of deuterated aromatic compounds.

Applications of Diphenyl 4,4 D2 in Contemporary Academic Research

Role as a Deuterated Internal Standard in Quantitative Analytical Chemistry

In quantitative analytical chemistry, particularly in methods involving mass spectrometry (MS), internal standards are crucial for achieving accurate and precise measurements. scioninstruments.comfujifilm.comebsco.com Deuterated compounds, such as Diphenyl-4,4'-D2, are often the preferred choice for internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass. scioninstruments.comscispace.com

Calibration and Method Validation in Mass Spectrometry-Based Assays

Stable isotopically labeled (SIL) internal standards like this compound play a pivotal role in the calibration and validation of mass spectrometry-based assays. scispace.comnih.gov During method validation, parameters such as accuracy, precision, selectivity, and stability are assessed. ich.orgnih.gov The use of a SIL internal standard helps to ensure the reliability of these validation parameters. scispace.com For instance, in the development of a liquid chromatography-mass spectrometry (LC-MS) method, a SIL internal standard can significantly improve the precision and accuracy of the assay compared to using a structural analogue. scispace.com This is because the SIL internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more reliable quantification. scispace.comcerilliant.com However, it is important to carefully select the concentration of the deuterated internal standard to avoid potential interference from naturally occurring isotopes of the analyte, which could affect the linearity of the assay. nih.gov

Table 1: Key Considerations for Using Deuterated Internal Standards in MS-Based Assays

| Consideration | Description | Reference |

| Isotopic Purity | The internal standard should have high isotopic purity to minimize interference with the analyte signal. | cerilliant.com |

| Co-elution | The internal standard should ideally co-elute with the analyte for effective compensation of matrix effects. | scispace.comcerilliant.com |

| Mass Differentiation | There must be adequate mass differentiation between the internal standard and the analyte to prevent spectral overlap. | cerilliant.com |

| Concentration | The concentration of the internal standard must be carefully optimized to ensure linearity and avoid interference. | nih.gov |

| Stability | The deuterium (B1214612) label should be stable and not undergo back-exchange with hydrogen atoms in the solution. | cerilliant.com |

Compensation for Matrix Effects in Complex Samples

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds in the sample matrix, are a significant challenge in LC-MS analysis of complex samples. mdpi.comdrawellanalytical.comnih.gov These effects can lead to inaccurate quantification. researchgate.net Deuterated internal standards like this compound are highly effective in compensating for these matrix effects. cerilliant.comdrawellanalytical.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. scispace.com By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable results. scioninstruments.comcerilliant.com The standard addition method is another technique used to compensate for matrix effects, particularly when a blank matrix is unavailable. mdpi.comdrawellanalytical.comresearchgate.net

Utility in Mechanistic Investigations via Kinetic Isotope Effects (KIE)

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. libretexts.orgwikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide information about the rate-determining step and the nature of the transition state. princeton.edunih.gov

Probing Rate-Determining Steps in Organic Reactions

Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org By comparing the reaction rate of a compound containing a C-H bond with its deuterated counterpart (C-D bond), such as in studies involving derivatives of this compound, chemists can determine if the C-H bond is cleaved in the slowest step of the reaction. princeton.edu A significant kH/kD value (the ratio of the rate constant for the light isotope to the heavy isotope) suggests that C-H bond breaking is part of the rate-determining step. libretexts.orgprinceton.edu

Elucidating Reaction Mechanisms Involving C-H/C-D Bond Scission

The magnitude of the KIE can also provide insights into the structure of the transition state. princeton.edu For reactions involving C-H/C-D bond scission, the observed KIE can help distinguish between different possible mechanisms. princeton.eduliverpool.ac.uk For example, in cycloaddition reactions, KIE studies have been used to understand the periselectivity and the dynamic nature of the reaction pathways. nih.gov The explicit consideration of dynamic trajectories, in addition to theoretical calculations of KIEs, can be necessary to fully understand the reaction mechanism. nih.gov

Application in Isotopic Labeling Studies for Metabolic and Environmental Fate Research

Isotopic labeling is a powerful technique used to trace the fate of molecules in biological and environmental systems. nih.govthermofisher.com By introducing a compound labeled with a stable isotope, such as this compound, researchers can follow its transformation and distribution.

Stable isotope tracing is a valuable method in metabolic research to investigate the pathways and dynamics of biochemical reactions within organisms. mdpi.com It involves the use of molecules labeled with stable isotopes like 2H, 13C, or 15N. mdpi.comsigmaaldrich.com By tracking the labeled atoms through metabolic pathways, scientists can gain insights into processes like nutrient utilization and biosynthesis. mdpi.com Mass spectrometry is a key analytical technique for detecting and quantifying the isotopically labeled metabolites. mdpi.comnih.gov

In environmental science, isotopically labeled compounds are used to study the fate and transport of pollutants. researchgate.netnih.gov For example, labeled compounds can be used as surrogate standards in the analysis of environmental samples to assess the efficiency of extraction and analytical methods for pollutants like polybrominated diphenyl ethers (PBDEs). researchgate.netclu-in.org Understanding the environmental fate of such compounds is crucial for assessing their potential risks. researchgate.netornl.govservice.gov.uk

Tracking Compound Transformations in Biological Systems

Metabolic tracing involves the introduction of an isotopically labeled molecule into a biological system to track its journey through metabolic pathways. bitesizebio.com This technique provides a dynamic view of how compounds are absorbed, distributed, modified, and excreted, which is fundamental to pharmacology, toxicology, and biochemistry. creative-proteomics.comtechnologynetworks.com Deuterated compounds are particularly useful as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai

In this context, this compound and other deuterated biphenyls serve as ideal internal standards for quantitative bioanalysis. ontosight.ai When analyzing biological samples (e.g., blood, urine, or tissue homogenates), a known quantity of the deuterated standard is added. Because the deuterated version is chemically almost identical to the non-deuterated (endogenous) analyte, it behaves similarly during sample extraction, derivatization, and chromatographic separation. eurisotop.comubc.ca However, it can be distinguished by its higher mass in a mass spectrometer. ontosight.ai This allows for precise quantification of the target analyte by correcting for any material lost during sample processing. mdpi.comnih.gov

Research in drug metabolism extensively uses this approach. For instance, studies on the biotransformation of drugs containing a biphenyl (B1667301) moiety can employ this compound to accurately identify and quantify metabolic products. ontosight.aiubc.ca The use of stable isotope tracers is considered the gold standard for quantifying metabolites within complex biological matrices, enabling a clear understanding of a compound's metabolic fate. eurisotop.com

Table 1: Application of Deuterated Standards in Biological Transformation Studies

| Application Area | Technique(s) | Role of Deuterated Compound | Research Finding | Reference(s) |

|---|---|---|---|---|

| Pharmacokinetics | GC-MS, LC-MS | Internal Standard | Enables precise quantification of drug metabolites in biological fluids like bile and urine. | ubc.ca |

| Metabolomics | LC-MS, UHPLC-MS/MS | Internal Standard | Corrects for analytical variability, allowing accurate measurement of endogenous metabolites (e.g., bile acids) in tissues. | mdpi.comnih.gov |

| Metabolic Pathway Elucidation | MS, NMR | Tracer / Internal Standard | Allows researchers to trace the behavior and transformation of biphenyl-containing compounds in biological systems. | ontosight.ai |

Environmental Degradation Pathway Analysis of Aromatic Pollutants

Understanding the environmental fate of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs), is critical for risk assessment and remediation. Isotope tracers are instrumental in determining how these pollutants are transformed and degraded in natural environments like soil and water. nih.govwur.nl

Field studies have successfully used deuterated aromatic compounds as tracers to monitor in situ biodegradation. tandfonline.comresearchgate.net In a notable example, a cocktail of deuterated compounds, including deuterated benzene (B151609), toluene, xylene, and naphthalene, was injected into a contaminated aquifer as a groundwater tracer. tandfonline.comscilit.com By measuring the concentration of the deuterated tracers relative to a conservative tracer (bromide) over time and distance, researchers could calculate the real-world degradation rates and half-lives of these pollutants under anaerobic conditions. tandfonline.com This approach provides conclusive evidence of biodegradation, which is often difficult to obtain from laboratory studies alone. srce.hr

Stable isotope probing (SIP) is another powerful technique where a contaminant labeled with a heavy isotope (like ¹³C or ²H) is introduced into an environmental sample. nih.govnih.gov As microorganisms metabolize the labeled pollutant, the isotope is incorporated into their biomass and metabolic byproducts. By analyzing the isotopic composition of these products, scientists can trace the biotransformation pathways of the pollutant and even identify the specific microorganisms responsible for the degradation. nih.govwur.nl This methodology has been crucial in discovering novel metabolites and degradation pathways for complex aromatic pollutants. nih.gov

Table 2: Use of Deuterated Tracers in Environmental Degradation Studies

| Study Type | Tracer(s) Used | Environment | Key Findings | Reference(s) |

|---|---|---|---|---|

| Groundwater Tracer Test | Deuterated Benzene, Toluene, Xylene, Naphthalene | Anoxic Aquifer | Determined in situ first-order degradation rates and half-lives of aromatic pollutants. Showed significant loss of tracers compared to the conservative standard, confirming biodegradation. | tandfonline.comresearchgate.net |

| Stable Isotope Probing (SIP) | ¹³C-labeled PAHs | Contaminated Soil | Traced biotransformation pathways, identified novel ring-cleavage products and sulfate (B86663) conjugates of PAHs. | nih.gov |

| Isotope Fractionation Analysis | Natural abundance of ²H and ¹³C | Contaminated Sites | Isotopic fractionation patterns provide quantitative assessment of the extent of biodegradation of organic pollutants. | srce.hr |

Incorporation as a Building Block in Complex Deuterated Structures

Beyond its use as a tracer, this compound serves as a fundamental deuterated building block for the bottom-up synthesis of more complex, functional materials. ornl.govresearchgate.net Synthesizing a complex deuterated macromolecule is often best achieved by first preparing deuterated monomers, which are then polymerized. iaea.org This approach allows for precise control over the location and extent of deuteration within the final structure. ornl.gov

Synthesis of Deuterated Polymers and Materials for Spectroscopic Probes

Deuterated polymers are of immense importance in materials science, primarily due to their application in neutron scattering techniques like Small-Angle Neutron Scattering (SANS). sci-hub.seresearchgate.net Because hydrogen and deuterium nuclei scatter neutrons very differently, selectively replacing hydrogen with deuterium in a polymer creates "contrast." researchgate.net This allows researchers to visualize polymer chain conformations, study the morphology of polymer blends and block copolymers, and investigate molecular dynamics in ways that are inaccessible to other techniques like X-ray scattering. sci-hub.seresearchgate.net

Research institutions and specialized laboratories focus on the synthesis of deuterated monomers and building blocks to support these advanced characterization methods. ornl.govornl.gov Aromatic structures like biphenyl are common components in high-performance polymers. For example, research into materials for Inertial Confinement Fusion has involved the synthesis of high-strength deuterated polyimides. iaea.org This was achieved by first preparing deuterated aromatic monomers (diamines and dianhydrides) and then polymerizing them to form the final deuterated polymer film. iaea.org

Furthermore, selective deuteration of specific parts of a molecule, such as the aromatic core of a liquid crystal containing a biphenyl unit, allows for detailed investigation of its molecular dynamics and responsiveness to external fields using NMR spectroscopy. mdpi.com In such cases, the deuterated biphenyl core acts as a spectroscopic probe built directly into the material.

Development of Labeled Probes for Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by weak, non-covalent interactions like hydrogen bonds. The design of probes to study these delicate assemblies is a significant challenge. Deuterium labeling provides a subtle yet powerful method to investigate the structure and dynamics of these systems. rsc.orgrsc.org

Diphenyl units are frequently used as rigid scaffolds in the construction of supramolecular hosts and guests. By incorporating a deuterated biphenyl building block, researchers can create labeled probes to study self-assembly processes. For example, hydrogen-deuterium (H/D) exchange studies, monitored by NMR or mass spectrometry, can reveal the dynamics of supramolecular structures. acs.orgchinesechemsoc.org In one study, the structure of a supramolecular dimer formed by two interlocked biphenol units was investigated using H/D exchange to understand the intermolecular hydrogen bonding that drives its formation. acs.org

In another example, a stereoselectively deuterated supramolecular motif was used as a probe to understand how the structure of the surrounding solvent influences the self-assembly process and the resulting chirality of the aggregate. rsc.org These applications demonstrate the utility of deuterated biphenyl building blocks not as passive tracers, but as active components designed to report on the subtle energetic and structural details of complex molecular systems.

Future Research Directions and Emerging Methodologies for Diphenyl 4,4 D2

Innovative Deuteration Strategies for Enhanced Regioselectivity and Yield

The precise and efficient synthesis of deuterated compounds like Diphenyl-4,4'-D2 is paramount. Future research is increasingly focused on developing innovative deuteration strategies that offer high regioselectivity—the ability to introduce deuterium (B1214612) at specific positions within a molecule—and improved reaction yields. numberanalytics.com

Catalyst-Driven Approaches: Transition metal catalysts, particularly those based on palladium, iridium, and ruthenium, are at the forefront of developing selective deuteration methods. scielo.org.mxacs.org For instance, palladium-on-carbon (Pd/C) catalysts in the presence of deuterium oxide (D₂O) have shown promise for H/D exchange reactions at specific positions on aromatic rings. mdpi.commdpi.com Future work will likely involve the design of more sophisticated and recyclable catalysts, potentially immobilized on supports like textiles or mesoporous silica, to enhance efficiency and sustainability. researchgate.net The development of catalysts that can operate under milder conditions is also a significant goal, as it would allow for the deuteration of more complex and sensitive molecules without degradation. assumption.edudigitellinc.com

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds. nih.govcolab.ws This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. For a compound like this compound, flow chemistry could enable a more controlled and scalable synthesis process.

Photocatalysis: Photocatalytic methods, which use light to drive chemical reactions, offer a green and efficient alternative for deuteration. assumption.edu These reactions often proceed under mild conditions and can be highly selective. The development of novel photocatalysts tailored for specific C-H bond activations will be crucial for advancing this strategy.

Emerging Synthetic Methods:

| Method | Description | Potential Advantages for this compound |

|---|---|---|

| Catalyst-Free Decarboxylative Deuteration | Utilizes tailored photoredox-active carboxylic acids that act as both reactant and catalyst, eliminating the need for external transition-metal catalysts. rsc.org | Offers a sustainable and highly regioselective pathway, potentially simplifying the synthesis and purification process. |

| Ionic Liquid Catalysis | Employs ionic liquids as catalysts for H/D exchange reactions, often achieving high deuteration levels under mild conditions. doi.org | Could provide a highly efficient and selective method for producing this compound with high isotopic purity. |

| Electrochemical Deuteration | Uses an electric current to drive the deuteration of organic molecules, providing a sustainable and efficient method. researchgate.net | Presents a green alternative to traditional methods that rely on harsh reagents. |

Integration of Multimodal Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the structure and properties of this compound requires a comprehensive characterization approach. The integration of multiple spectroscopic techniques is essential for a complete analysis. openreview.netarxiv.orgunizar-csic.es

Core Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are fundamental for confirming the position and extent of deuteration. mdpi.comjournaldephysique.org High-resolution NMR techniques can provide detailed structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the isotopic purity of deuterated compounds with high sensitivity and accuracy. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify the compound and any potential byproducts. reagecon.com

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. unizar-csic.esdcu.ie The C-D bond has a distinct vibrational frequency compared to the C-H bond, allowing for clear identification and confirmation of deuteration. mdpi.com

The combination of these techniques provides a "multimodal" dataset that offers a more complete picture of the molecule's structure and purity than any single method alone. openreview.netarxiv.org This integrated approach is crucial for quality control in the synthesis of this compound and for its use in further research applications.

Advancements in Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool in chemical research, offering predictive insights that can guide experimental work. rsc.orgrsc.org For this compound, computational approaches can be used to:

Predict Reaction Outcomes: Quantum mechanical calculations can model reaction pathways and predict the regioselectivity and yield of different deuteration strategies. acs.org This can save significant time and resources by identifying the most promising synthetic routes before they are attempted in the lab.

Simulate Spectroscopic Data: Computational models can simulate NMR, IR, and other spectra for a given molecular structure. openreview.netarxiv.org Comparing these simulated spectra with experimental data can help to confirm the structure of the synthesized compound.

Understand Molecular Properties: Modeling can be used to predict the physical and chemical properties of this compound, such as its stability and reactivity. nih.gov This information is valuable for designing new applications for the compound.

The synergy between computational modeling and experimental work is expected to accelerate the discovery and optimization of deuteration methods and the exploration of novel applications for compounds like this compound. rsc.org

Exploration of Novel Research Applications in Emerging Scientific Fields

While deuterated compounds are well-established as internal standards in analytical chemistry and as tools to study reaction mechanisms, new applications are continually emerging. scielo.org.mxacs.org

Materials Science: The substitution of hydrogen with deuterium can alter the physical properties of materials. In organic electronics, for example, deuteration has been shown to enhance the stability and efficiency of organic light-emitting diodes (OLEDs). mdpi.comzeochem.com this compound could serve as a building block for novel deuterated materials with improved performance characteristics. Research into deuterated liquid crystals has also shown altered properties, which could be beneficial in applications beyond the visible spectrum. mdpi.com

Biomedical Research: The "kinetic isotope effect," where the heavier deuterium atom slows down metabolic reactions, is a key principle in the development of deuterated drugs. mdpi.comresearchgate.net While this compound itself is not a pharmaceutical, it can be used as a starting material or a model compound in the synthesis and study of more complex deuterated molecules with potential therapeutic applications. Deuterated compounds are also valuable as tracers in metabolic studies. mdpi.com

Photopharmacology: This emerging field uses light to control the activity of drugs. Recent studies have shown that deuteration can enhance the properties of photoswitchable molecules, leading to more efficient and rapid optical control of biological processes. biorxiv.org The azobenzene (B91143) scaffold, which is structurally related to biphenyl (B1667301), is a common component of these photoswitches.

Sustainability Considerations in Deuterated Compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. scielo.org.mxresearchgate.net For the synthesis of this compound and other deuterated compounds, there is a strong push towards more sustainable practices.

Greener Reagents and Solvents: A primary goal is to move away from hazardous reagents and solvents. Using D₂O as the deuterium source is a key aspect of green deuteration chemistry, as it is abundant and non-toxic. mdpi.com The development of catalyst-free methods or the use of benign catalytic systems, such as those based on aluminum and water, further contributes to the sustainability of the process. researchgate.net

Waste Reduction: Designing reactions with high atom economy—meaning that most of the atoms from the reactants are incorporated into the final product—is a core principle of green chemistry. Improving the yield and selectivity of deuteration reactions directly contributes to waste reduction. The use of recyclable catalysts also minimizes waste generation. researchgate.net

Life cycle assessment (LCA) is a tool used to evaluate the environmental impact of a product over its entire lifecycle. digitellinc.com Applying LCA to the synthesis of deuterated compounds can help to identify areas for improvement and guide the development of more sustainable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Diphenyl-4,4'-D₂, and how can its isotopic purity be validated?

- Methodology : Diphenyl-4,4'-D₂ is synthesized via deuterium substitution at the 4,4' positions of biphenyl. Key steps include:

- Using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to ensure selective deuteration .

- Purification via column chromatography or recrystallization to isolate the deuterated product.

- Characterization :

- Mass spectrometry (MS) confirms molecular weight (156.21 g/mol) and isotopic enrichment (98 atom% D) .

- ¹H-NMR detects residual proton signals, ensuring minimal non-deuterated impurities. The absence of peaks at δ 7.2–7.6 ppm (aromatic protons) validates deuteration .

- Fourier-transform infrared spectroscopy (FT-IR) identifies C-D stretching vibrations near 2100–2300 cm⁻¹ .

Q. How does deuterium labeling in Diphenyl-4,4'-D₂ enhance studies of molecular interactions?

- Isotopic Effects : Deuterium substitution reduces vibrational energy, altering bond stability and reaction kinetics. This is critical for:

- Kinetic isotope effect (KIE) studies : Comparing reaction rates of deuterated vs. non-deuterated analogs to elucidate mechanisms .

- Spectroscopic differentiation : C-D bonds in Diphenyl-4,4'-D₂ enable distinct signals in NMR or IR, avoiding overlap with protonated species in mixed systems .

Advanced Research Questions

Q. What experimental challenges arise when using Diphenyl-4,4'-D₂ in antioxidant activity assays?

- Contradictions in Data :

- Radical scavenging assays (DPPH/ABTS) : Deuterated compounds may exhibit lower activity due to reduced hydrogen-donating capacity. For example, EC₅₀ values for non-deuterated analogs (e.g., 5-DPSS: 7.10 ± 0.16 µg/mL) may differ significantly from deuterated variants .

- Resolution : Normalize results against deuterium-free controls and use deuterium-specific correction factors.

- Assay Design :

- Optimize solvent systems (e.g., deuterated DMSO) to prevent isotopic exchange during testing .

Q. How can Diphenyl-4,4'-D₂ be integrated into polymer research to study deuterium’s impact on thermal stability?

- Application in Copolymers :

- Synthesize deuterated polyimides or polycarbonates by substituting Diphenyl-4,4'-D₂ for non-deuterated biphenyl monomers. For example, replace 4,4'-diaminodiphenylmethane with deuterated analogs .

- Thermal Analysis :

- Differential scanning calorimetry (DSC) : Compare glass transition temperatures (Tg) of deuterated vs. non-deuterated polymers. Deuterated systems often show higher Tg due to reduced chain mobility .

- Thermogravimetric analysis (TGA) : Assess decomposition profiles; deuterated polymers may exhibit delayed mass loss under oxidative conditions .

Q. What analytical strategies resolve contradictions in quantifying Diphenyl-4,4'-D₂ in environmental matrices?

- Challenges :

- Co-elution with non-deuterated biphenyls in chromatography.

- Signal suppression in mass spectrometry due to matrix effects.

- Solutions :

- LC-MS/MS with deuterium-specific transitions : Use MRM (multiple reaction monitoring) targeting m/z 156 → fragment ions unique to Diphenyl-4,4'-D₂ .

- Isotope dilution analysis : Spike samples with ¹³C-labeled internal standards to correct for recovery losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.